molecular formula C21H20N2O4 B11249333 2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide

2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide

Cat. No.: B11249333
M. Wt: 364.4 g/mol
InChI Key: BQHMJTJXQBFBIT-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide is a complex organic compound that features an indole moiety and a benzodioxepin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide typically involves multi-step organic reactionsThe final step often involves the formation of the oxoacetamide group under controlled conditions, such as using acylating agents in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of the oxoacetamide group can produce corresponding amines .

Scientific Research Applications

2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzodioxepin structure may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of molecular interactions and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-indol-3-yl)acetate: Shares the indole moiety but lacks the benzodioxepin structure.

    2-(1H-indol-3-yl)acetonitrile: Contains the indole group but differs in the functional groups attached.

    3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Similar indole-based compounds with different substituents

Uniqueness

2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide is unique due to the presence of both the indole and benzodioxepin moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler indole derivatives .

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide

InChI

InChI=1S/C21H20N2O4/c1-13-9-18-19(27-8-4-7-26-18)10-14(13)11-23-21(25)20(24)16-12-22-17-6-3-2-5-15(16)17/h2-3,5-6,9-10,12,22H,4,7-8,11H2,1H3,(H,23,25)

InChI Key

BQHMJTJXQBFBIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)C(=O)C3=CNC4=CC=CC=C43)OCCCO2

Origin of Product

United States

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